3-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method includes the reaction of benzene with ethanesulfonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds as follows:
C6H5SO2C2H5+SO2Cl2→C6H4(SO2C2H5)SO2Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonyl thiols, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate that can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the ethanesulfonyl group, making it less versatile in certain reactions.
Methanesulfonyl chloride: Contains a methyl group instead of an ethyl group, leading to different reactivity and applications.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group, commonly used in organic synthesis for protecting groups.
Uniqueness
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both ethanesulfonyl and sulfonyl chloride groups, providing dual reactivity and making it a valuable reagent in complex organic syntheses .
Properties
IUPAC Name |
3-ethylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHHZNOHIKOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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